molecular formula C20H28N2 B5008889 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-phenylpiperazine

1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-phenylpiperazine

Cat. No. B5008889
M. Wt: 296.4 g/mol
InChI Key: MOKRMRFQHJXPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-phenylpiperazine, also known as PHNO, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. PHNO has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-phenylpiperazine acts as a partial agonist at dopamine D2 receptors, meaning that it activates these receptors to a lesser extent than full agonists like dopamine. This results in a more subtle effect on dopamine signaling, which can be useful for studying the complex interactions between neurotransmitters in the brain. This compound has also been shown to have a high affinity for sigma-1 receptors, which are involved in the regulation of calcium signaling and have been implicated in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine signaling, the regulation of calcium signaling, and the activation of various signaling pathways involved in cell growth and survival. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-phenylpiperazine has several advantages for use in lab experiments, including its high selectivity for dopamine D2 receptors, its partial agonist activity, and its ability to bind to sigma-1 receptors. However, this compound also has some limitations, including its relatively low potency compared to other dopamine agonists and the potential for off-target effects at high concentrations.

Future Directions

There are several potential future directions for research on 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-phenylpiperazine, including the development of more potent and selective derivatives, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in various neurological disorders. Additionally, further studies are needed to fully understand the mechanisms underlying this compound's effects on dopamine signaling and to identify any potential side effects or safety concerns.

Synthesis Methods

1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-phenylpiperazine can be synthesized using a variety of methods, including the reaction of 4-phenylpiperazine with 4-isopropenyl-1-cyclohexene-1-methanol in the presence of a catalyst. The resulting compound is then purified using a series of chromatographic techniques. The purity of the final product can be confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-phenylpiperazine has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to bind selectively to dopamine D2 receptors, which are involved in the regulation of mood, motivation, and reward. This compound has also been used to study the role of dopamine receptors in the development of addiction and other psychiatric disorders.

properties

IUPAC Name

1-phenyl-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2/c1-17(2)19-10-8-18(9-11-19)16-21-12-14-22(15-13-21)20-6-4-3-5-7-20/h3-8,19H,1,9-16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKRMRFQHJXPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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